Dunnione
Description
Naphthofuran Core Structure Analysis
The fundamental structural framework of dunnione is built upon a naphthofuran core, which represents a sophisticated fusion of naphthalene and furan ring systems. This architectural arrangement creates a unique tricyclic system where the furan ring is integrally fused to the naphthalene moiety, forming what is classified as a naphtho[1,2-b]furan-4,5-dione structure. The naphthofuran core consists of a five-membered furan ring containing four carbon atoms and one oxygen atom, which is fused to a polycyclic aromatic hydrocarbon framework composed of two benzene rings. The specific positioning of the furan ring attachment creates a [1,2-b] fusion pattern, indicating that the furan ring spans positions 1 and 2 of the naphthalene system.
The spatial arrangement of this core structure exhibits significant planarity due to the extended conjugation throughout the molecule. X-ray crystallographic analysis has revealed that the conjugation throughout the this compound molecule is extensive, contributing to its structural stability and unique electronic properties. The tricyclic framework adopts a rigid conformation that minimizes steric interactions while maximizing electronic delocalization across the aromatic system. This structural rigidity is particularly important for understanding the compound's reactivity patterns and biological interactions.
The benzofuran segment of the molecule demonstrates characteristic geometric parameters consistent with other members of the naphthofuran family. The carbon-carbon bond lengths within the aromatic rings fall within the expected range for aromatic systems, while the carbon-oxygen bonds in the furan ring exhibit typical heterocyclic characteristics. The overall molecular geometry has been confirmed through multiple analytical techniques, including single-crystal X-ray diffraction studies that provide precise atomic coordinates and bond parameters.
Ortho-Quinone Functional Group Characterization
The quinone functionality represents a critical structural element of this compound, specifically manifesting as an ortho-quinone arrangement within the naphthalene framework. This ortho-quinone system is characterized by two carbonyl groups positioned adjacently on the aromatic ring, creating a highly reactive electrophilic center that significantly influences the compound's chemical behavior. The presence of this functional group classifies this compound as both a naphthoquinone and a natural ortho-quinone derivative.
The carbonyl groups within the ortho-quinone system exhibit characteristic stretching frequencies in infrared spectroscopy, typically appearing in the region associated with conjugated carbonyl systems. The electron-withdrawing nature of these carbonyl groups creates significant polarization within the molecular framework, affecting both the electron density distribution and the overall reactivity profile of the compound. This quinone functionality is responsible for the compound's ability to participate in redox cycling reactions, generating reactive oxygen species through electron transfer processes.
The quinone moiety also contributes to the compound's distinctive electronic absorption characteristics, with the carbonyl chromophores creating intense absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The conjugation between the quinone system and the extended aromatic framework results in bathochromic shifts that are characteristic of extended quinone systems. These electronic transitions have been studied extensively and provide valuable insights into the molecular orbital structure and electronic properties of the compound.
Methyl Substituent Spatial Arrangement
The methyl substituent pattern in this compound represents a key structural feature that distinguishes it from other naphthofuran derivatives. The compound bears three methyl groups positioned at specific locations on the furan ring system, creating a 2,3,3-trimethyl substitution pattern that significantly influences both the steric and electronic properties of the molecule. These methyl groups are strategically located at positions 2 and 3 of the furan ring, with position 3 bearing two methyl substituents in a geminal arrangement.
The stereochemical implications of this substitution pattern are particularly significant for understanding the compound's three-dimensional structure and conformational behavior. The presence of two methyl groups at position 3 creates a quaternary carbon center that introduces significant steric bulk in this region of the molecule. This steric congestion affects the overall molecular conformation and may influence the compound's ability to interact with biological targets or participate in chemical reactions.
Historical structural elucidation work has confirmed that the methyl substitution pattern corresponds to what was originally termed "ααβ-trimethyl-dihydrofurano-1,2-naphthoquinone" in early literature. The spatial arrangement of these substituents has been verified through various spectroscopic methods, including nuclear magnetic resonance studies that provide detailed information about the chemical environment and coupling patterns of these methyl groups. The conformational preferences imposed by this substitution pattern contribute to the overall rigidity of the molecular framework and influence the compound's physicochemical properties.
Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGENOABUKBFVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955029 | |
| Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-49-3, 33404-57-8, 87402-65-1 | |
| Record name | 2,3-Dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dunnione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dunnione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033404578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-Dunnione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95403 | |
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| Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.810 | |
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| Record name | Dunnione, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5DZE9STU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Acid-Catalyzed Cyclization
Derivative Synthesis
- This compound derivatives can be synthesized by modifying the parent compound through alkylation or other chemical reactions. These derivatives are often evaluated for their biological activities, such as fungicidal or antimalarial properties.
Laboratory Scale Preparation
In laboratory conditions, the synthesis of this compound involves:
- Reagents : Methanol, potassium hydroxide, and acids for catalysis.
- Conditions : Reactions are typically carried out under controlled temperatures to ensure proper cyclization and yield optimization.
- Yield : The final product is obtained in crystalline form, often requiring further purification steps to ensure high purity.
Comparison of Methods
| Method | Source/Starting Material | Key Steps | Advantages | Challenges |
|---|---|---|---|---|
| Natural Extraction | Streptocarpus dunnii, Calceolaria integrifolia | Solvent extraction, purification | Eco-friendly, natural sourcing | Limited by plant availability |
| Acid-Catalyzed Cyclization | Synthetic precursors (II/III) | Chemical reaction under acidic conditions | Scalable for industrial use | Requires chemical reagents |
| Derivative Synthesis | This compound | Alkylation or other modifications | Enables functional optimization | Complex reaction pathways |
Research Findings
Recent studies have highlighted the importance of this compound derivatives in biological applications:
- This compound acts as a substrate for quinone-reductases, showing potential antimalarial properties when modified into specific derivatives.
- Its fungicidal activity has been demonstrated against pathogens like Septoria tritici and Rhynchosporium secalis, with efficacy comparable to azole fungicides.
These findings underscore the versatility of this compound in both natural and synthetic forms.
Chemical Reactions Analysis
Types of Reactions: Dunnione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Quinone-reductases are commonly used.
Reduction: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme.
Substitution: Potassium carbonate and copper(II) catalysts are frequently employed.
Major Products:
Oxidation: Antimalarial derivatives.
Reduction: Reduced cellular NADPH/NADP+ ratio.
Substitution: Benzonaphthofuroquinones and benzoylnaphthindolizinediones.
Scientific Research Applications
Dunnione is a naturally occurring naphthoquinone compound derived from the plant Streptocarpus dunnii, with the chemical formula C14H12O3. It has a distinctive bicyclic structure characteristic of naphthoquinones and has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry, where it acts as a substrate for various enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and NQO2.
Scientific Research Applications
This compound's unique properties and versatility suggest several potential areas for scientific investigation.
Potential Biological Activities
Initial studies have identified potential biological activities associated with this compound:
- Antimalarial Properties this compound acts as a substrate for quinone-reductases . Several this compound derivatives have demonstrated the ability to inhibit the parasite’s growth in vitro and to produce free radicals .
- Antitumor Properties this compound exhibits significant biological activity, particularly in the context of antitumor properties due to its ability to generate reactive oxygen species (ROS) through redox cycling.
- Anti-inflammatory effects: Research indicates this compound may suppress inflammatory responses. Caerulein-induced pancreatic inflammation and acinar cell injury were significantly reduced by this compound treatment .
- Neuroprotective Role: Cinnamon polyphenol extract effectively reduced infarct and edema formation which were associated with significant alterations in inflammatory and oxidative parameters .
- Protective Agent Against Cisplatin-Induced Nephrotoxicity: this compound repressed cisplatin-induced inflammation in the kidneys as indicated by decreased TNF-α/IL-1β levels, and reduced nuclear phosphorylated NF-κB p65 . It also obviated cisplatin-invoked oxidative stress as elucidated by decreased MDA/GSH levels and increased SOD/CAT activities .
Interactions with Biological Systems
Research into the interactions of this compound with various biological systems has revealed:
- This compound treatment significantly reduced the cellular NADPH/NADP+ ratio and NOX activity through the enzymatic action of NQO1 in the pancreas of the caerulein-injection group .
- This compound improved IMQ-induced epidermal hyperplasia and inflammation .
- This compound exhibits a range of biological activities.
- This compound can be synthesized through various methods.
Comparison with Structurally Similar Compounds
This compound shares structural similarities with several other compounds in the naphthoquinone family:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Menadione | Naphthoquinone | Known for its role in vitamin K synthesis |
| β-Lapachone | Naphthoquinone | Exhibits strong anticancer properties |
| Juglone | Naphthoquinone | Exhibits allelopathic properties |
| Lawsone | Naphthoquinone | Used as a dye and exhibits antimicrobial activity |
Mechanism of Action
Dunnione exerts its effects primarily through the enzymatic action of NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme reduces the ratio of cellular NADPH/NADP+, thereby regulating reactive oxygen species production and mitigating oxidative stress. Additionally, this compound’s ability to reduce caspase-3 levels and pro-inflammatory cytokines contributes to its therapeutic potential .
Comparison with Similar Compounds
Table 1: Cytotoxicity and Selectivity of Dunnione and Structural Analogs
Key Findings :
- Substituent Effects : Methoxy groups (e.g., 6,7-dimethoxythis compound) enhance cytotoxicity and selectivity, while alkylation (α-Dunnione) reduces specificity .
- Mechanistic Diversity : this compound primarily acts via NQO1/ROS pathways, whereas dinaphthofuran-diones target DNA topology .
Functional Analogs: Antimalarial Naphthoquinones
Table 2: Antimalarial Activity of this compound Derivatives vs. Chloroquine
Key Findings :
- Potency Gap : this compound derivatives exhibit weaker antimalarial activity than chloroquine but show lower toxicity .
- NQO2 Specificity : EPR studies confirm that this compound’s antiplasmodial effects require NQO2-mediated radical generation .
Mechanism-Based Comparison: NQO1 Substrates
Table 3: NQO1-Activated Compounds in Inflammatory Diseases
Key Findings :
Biological Activity
Dunnione, a compound derived from the plant Streptocarpus dunnii, has garnered attention due to its diverse biological activities, particularly in the context of cancer, inflammation, and its potential as a pesticide. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
This compound is classified as an ortho-quinone, which allows it to participate in redox reactions within biological systems. Its mechanism of action primarily involves modulation of cellular NAD+ levels and the activity of NAD+-dependent enzymes such as sirtuins (SIRTs) and NADPH oxidases (NOX) .
Key Mechanisms:
- NAD+ Modulation: this compound increases cellular NAD+ levels, enhancing SIRT1 activity. This process plays a crucial role in deacetylating key transcription factors like NF-κB, thereby regulating inflammatory responses and thrombus formation in cancer models .
- Inhibition of NOX Activity: By acting as a substrate for NQO1, this compound reduces the cellular NADPH/NADP+ ratio, leading to decreased NOX activity and subsequent reduction in reactive oxygen species (ROS) production .
1. Anticancer Properties
This compound has demonstrated significant anticancer effects, particularly in models of breast cancer. In studies involving 4T1 tumor-bearing mice, this compound treatment resulted in:
- Restoration of SIRT1 activity in lung tissues.
- Decreased expression of tissue factor (TF), which is linked to hypercoagulability in cancer .
- Suppression of neutrophil extracellular traps (NETs) formation by inhibiting histone acetylation and NOX activity .
Case Study: 4T1 Breast Cancer Model
| Parameter | Control Group | This compound Treatment |
|---|---|---|
| SIRT1 Activity | Low | Significantly High |
| Acetylated NF-κB Levels | High | Reduced |
| Tissue Factor Expression | Elevated | Significantly Lower |
2. Anti-inflammatory Effects
This compound's ability to modulate oxidative stress makes it a candidate for treating inflammatory conditions. In a pancreatitis model, this compound treatment led to:
- A significant reduction in pancreatic inflammation.
- Decreased levels of pro-inflammatory cytokines and enzymes associated with pancreatic injury .
Case Study: Caerulein-Induced Pancreatitis
| Parameter | Control Group | This compound Treatment |
|---|---|---|
| Serum Amylase Levels | Elevated | Significantly Lower |
| Cytokine Levels | High | Reduced |
| NOX Activity | Increased | Decreased |
3. Pesticidal Activity
Research indicates that this compound exhibits insecticidal and fungicidal properties. It induces oxidative stress through redox cycling, impacting both target pests and pathogens . This suggests potential applications in agricultural pest management.
Q & A
Q. What are the primary mechanisms through which Dunnione exerts its anti-inflammatory effects in psoriasis models?
this compound reduces pro-inflammatory cytokines (IL-17A, IL-17F, IL-22, IL-23) by modulating the NAD+/NADH ratio, which activates SIRT1. This enzyme deacetylates transcription factors like NF-κB and STAT3, suppressing their pro-inflammatory activity. Key methodologies include quantitative RT-PCR for cytokine mRNA levels, ELISA for protein quantification, and Western blotting to assess acetylation status .
Q. How does this compound modulate intracellular NAD+ levels, and what experimental techniques validate this?
this compound inhibits PARP-1 overactivation, preventing NAD+ depletion. Techniques to validate this include:
Q. What in vivo models are most suitable for studying this compound’s therapeutic potential in inflammatory diseases?
The imiquimod (IMQ)-induced psoriasis model in C57BL/6 mice is widely used. Key endpoints include Psoriasis Area Severity Index (PASI) scoring, histopathological analysis of epidermal hyperplasia, and cytokine profiling via qRT-PCR/ELISA. Wild-type vs. SIRT1−/− models help isolate SIRT1-dependent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different murine inflammation models?
Discrepancies may arise due to variations in NQO1 expression, dosing protocols, or genetic backgrounds. Strategies include:
- Cross-validating results in multiple models (e.g., IMQ-induced vs. IL-23 injection models).
- Controlling for NQO1 activity via enzymatic assays.
- Transcriptomic profiling to identify confounding pathways .
Q. What methodological considerations are critical when designing experiments to study this compound’s impact on SIRT1-dependent pathways?
- Use SIRT1−/− mice to isolate SIRT1-specific effects.
- Measure SIRT1 activity fluorometrically using deacetylase substrates (e.g., Ac-p53 peptides).
- Assess acetylation status of NF-κB p65 and STAT3 via immunoprecipitation and Western blotting .
Q. How can researchers ensure the reliability of data when analyzing this compound’s effects on NAD+ metabolism?
- Triangulate findings using orthogonal methods: HPLC for NAD+ quantification, LC-MS for metabolic intermediates, and genetic knockdown (e.g., siRNA for NQO1/PARP-1).
- Include positive controls (e.g., β-lapachone) to benchmark NQO1 activity .
Q. What are the best practices for synthesizing and characterizing this compound analogs for experimental use?
- Validate synthetic compounds via NMR and high-resolution mass spectrometry.
- Assess purity (>95%) using HPLC.
- Test in vitro NQO1 activity via cytochrome c reduction assays.
- Compare pharmacokinetics with natural this compound in murine models .
Data Analysis & Contradiction Management
Q. How should researchers address variability in cytokine expression data across this compound studies?
- Apply stringent normalization (e.g., housekeeping genes validated for stability in skin tissue).
- Use multiplex assays (e.g., Luminex) to simultaneously quantify multiple cytokines.
- Perform power analysis to ensure adequate sample sizes for statistical robustness .
Q. What strategies mitigate biases when interpreting this compound’s role in PARP-1 inhibition?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
